molecular formula C13H14BrN3O3S B1373116 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole CAS No. 1187385-89-2

4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole

Cat. No. B1373116
CAS RN: 1187385-89-2
M. Wt: 372.24 g/mol
InChI Key: HDNURTZHMMVQCV-UHFFFAOYSA-N
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Description

“4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole” is a chemical compound with the CAS Number: 1187385-89-2 . It has a molecular weight of 372.24 . The IUPAC name for this compound is 4-{[4-(4-bromo-1H-pyrazol-1-yl)phenyl]sulfonyl}morpholine .


Molecular Structure Analysis

The linear formula of “4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole” is C13H14BrN3O3S . The InChI code is 1S/C13H14BrN3O3S/c14-11-9-15-17 (10-11)12-1-3-13 (4-2-12)21 (18,19)16-5-7-20-8-6-16/h1-4,9-10H,5-8H2 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Pyrazole derivatives, including structures similar to 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, are significant in the field of medicinal chemistry due to their diverse biological activities. The pyrazole moiety is considered a pharmacophore in many biologically active compounds, serving as a template for combinatorial and medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, using reagents like phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine. These methodologies facilitate the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems and providing a basis for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Chemical and Pharmacological Interest

Morpholine and pyrans derivatives, including compounds with structural similarities to 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, have a broad spectrum of pharmacological profiles. The morpholine ring, often found in various organic compounds developed for diverse pharmacological activities, plays a crucial role in the chemical and medicinal properties of these compounds. Pyrans and their analogs are particularly important due to their extensive applications. This review highlights the developments and methodologies of morpholine and pyran analogs, revealing their potent pharmacophoric activities and supporting future research in designing novel derivatives with improved medicinal properties (Asif & Imran, 2019).

Antimicrobial and Anticancer Agents

Pyrazole congeners, including 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, have demonstrated success as antimicrobial, anticancer, and antimalarial therapeutics. The pyrazole scaffold's ability to interact with various biological targets, such as DNA gyrase, topoisomerase IV, Hsp90, and several kinase enzymes, makes it a focus of significant research interest. The incorporation of pyrazole with other pharmacophores can lead to novel therapeutic agents, assisting in the development of potent lead compounds with broad biological functions (Karati et al., 2022).

Therapeutic Outlook

The diverse pharmacological activities exhibited by pyrazole analogs, including anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic, carbonic anhydrase inhibitors, and monoamine oxidase inhibitors, underline the therapeutic potential of these compounds. Despite some pyrazole analogs being withdrawn from the market due to side effects, ongoing research focuses on developing new drug candidates bearing the pyrazole moiety with improved efficacy and reduced adverse effects (Ganguly & Jacob, 2017).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

“4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole” could potentially be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

properties

IUPAC Name

4-[4-(4-bromopyrazol-1-yl)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3S/c14-11-9-15-17(10-11)12-1-3-13(4-2-12)21(18,19)16-5-7-20-8-6-16/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNURTZHMMVQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674589
Record name 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187385-89-2
Record name 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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